

Spectroscopic Data Interpretation for 2,5-Dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,5-Dimethoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The interpretation of its ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of the expected spectroscopic signatures of **2,5-Dimethoxybenzaldehyde**, supported by detailed experimental protocols and data presented in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,5-Dimethoxybenzaldehyde**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.46	s	1H	Aldehyde (-CHO)
7.35	d	1H	Ar-H
7.18	dd	1H	Ar-H
6.95	d	1H	Ar-H
3.88	s	3H	Methoxy (-OCH ₃)
3.82	s	3H	Methoxy (-OCH ₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
189.6	Aldehyde (C=O)
156.8	Ar-C (quaternary)
154.0	Ar-C (quaternary)
124.8	Ar-C (quaternary)
113.8	Ar-CH
110.0	Ar-CH
109.5	Ar-CH
56.2	Methoxy (-OCH ₃)
55.9	Methoxy (-OCH ₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940	Medium	C-H stretch (alkane)
2830	Medium	C-H stretch (aldehyde)
1680	Strong	C=O stretch (aldehyde)
1580	Strong	C=C stretch (aromatic)
1480	Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (aryl ether)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
166	100	[M] ⁺ (Molecular Ion)
165	95	[M-H] ⁺
137	50	[M-CHO] ⁺
122	30	[M-CHO-CH ₃] ⁺
108	25	[M-2(OCH ₃)] ⁺
79	40	[C ₆ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,5-Dimethoxybenzaldehyde** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.[1][2]

- The solution is transferred into a 5 mm NMR tube.[3]
- The tube is capped and carefully wiped clean before insertion into the spectrometer.[2]

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.[4]
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
- ^{13}C NMR: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are employed. A spectral width of around 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of solid **2,5-Dimethoxybenzaldehyde** (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- A drop of this solution is placed on a clean, dry salt plate (e.g., KBr or NaCl).[5]
- The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[5]

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Procedure: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the spectrum is acquired. The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **2,5-Dimethoxybenzaldehyde** is prepared by dissolving a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6]
- This stock solution is further diluted to the low $\mu\text{g}/\text{mL}$ or ng/mL range.[6]

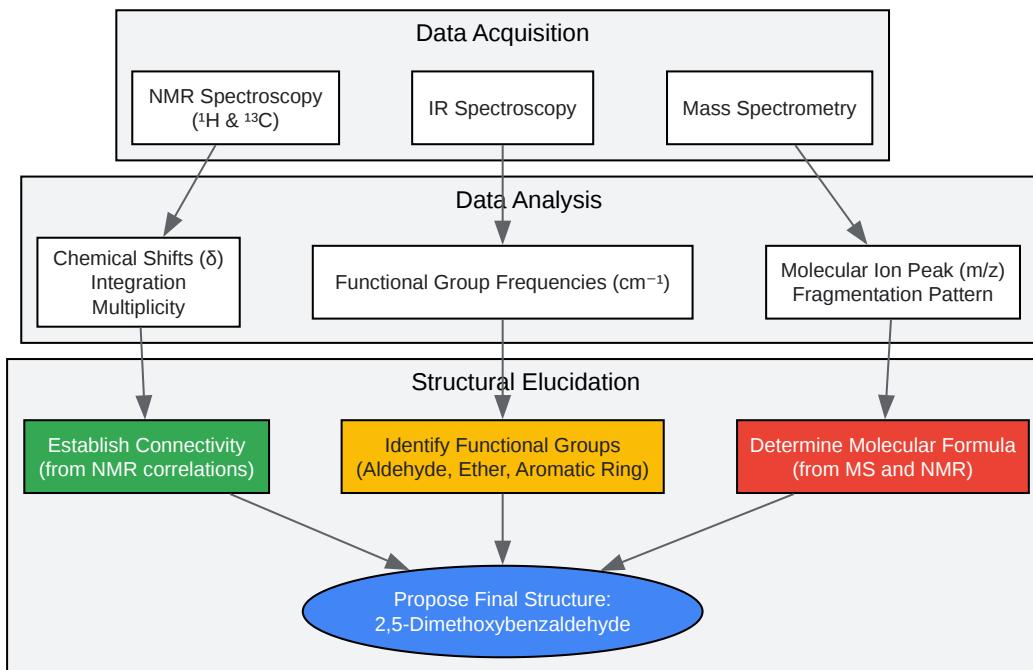
Instrumentation and Data Acquisition:

- Ionization Method: Electron Impact (EI) is a common method for the analysis of small, volatile organic molecules like **2,5-Dimethoxybenzaldehyde**.[7]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Procedure: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then accelerated into the mass analyzer and detected. The mass spectrum is a plot of the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like **2,5-Dimethoxybenzaldehyde**.

Workflow for Spectroscopic Data Interpretation of 2,5-Dimethoxybenzaldehyde



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Caption: Logical workflow for spectroscopic data interpretation.

Detailed Interpretation

¹H NMR Spectrum

The ^1H NMR spectrum provides valuable information about the number and types of protons and their neighboring environments.

- Aldehyde Proton (10.46 ppm): The downfield singlet at 10.46 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the

carbonyl group and its location in the anisotropic field of the C=O bond. The singlet multiplicity indicates no adjacent protons.

- Aromatic Protons (7.35, 7.18, 6.95 ppm): The signals in the aromatic region (6.5-8.0 ppm) correspond to the three protons on the benzene ring. Their distinct chemical shifts and coupling patterns (doublet and doublet of doublets) are consistent with a trisubstituted benzene ring.
- Methoxy Protons (3.88, 3.82 ppm): The two sharp singlets at 3.88 and 3.82 ppm, each integrating to three protons, are assigned to the two methoxy groups. Their slightly different chemical shifts suggest they are in different chemical environments on the aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Carbonyl Carbon (189.6 ppm): The signal at 189.6 ppm is characteristic of an aldehyde carbonyl carbon.
- Aromatic Carbons (109.5 - 156.8 ppm): The six signals in the aromatic region confirm the presence of a substituted benzene ring. The quaternary carbons (those without attached protons) appear at 156.8, 154.0, and 124.8 ppm, while the carbons bearing protons are found at 113.8, 110.0, and 109.5 ppm.
- Methoxy Carbons (56.2, 55.9 ppm): The two signals in the upfield region at 56.2 and 55.9 ppm are assigned to the carbons of the two methoxy groups.

Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in the molecule.

- C=O Stretch (1680 cm⁻¹): A strong absorption at 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.
- C-H Stretches (2940, 2830 cm⁻¹): The bands at 2940 cm⁻¹ are due to the C-H stretching of the methoxy groups, while the weaker band at 2830 cm⁻¹ is characteristic of the C-H stretch of an aldehyde.

- C=C Stretches (1580, 1480 cm^{-1}): Strong absorptions in this region are typical for the C=C stretching vibrations within the aromatic ring.
- C-O Stretches (1280, 1040 cm^{-1}): The strong bands at 1280 and 1040 cm^{-1} correspond to the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ($[\text{M}]^+$, m/z 166): The peak at m/z 166 corresponds to the molecular weight of **2,5-Dimethoxybenzaldehyde** ($\text{C}_9\text{H}_{10}\text{O}_3$), confirming its molecular formula.^[9]
- Fragmentation Pattern: The major fragmentation peaks provide further structural information. The loss of a hydrogen atom gives the peak at m/z 165. The loss of the aldehyde group (CHO) results in the fragment at m/z 137. Subsequent loss of a methyl group from a methoxy substituent gives the peak at m/z 122. These fragmentation patterns are consistent with the proposed structure.

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- To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2,5-Dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135726#spectroscopic-data-interpretation-for-2-5-dimethoxybenzaldehyde]

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